Cas no 1366978-22-4 (4-(5-fluoropyridin-2-yl)pyrrolidin-2-one)

4-(5-fluoropyridin-2-yl)pyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 4-(5-fluoropyridin-2-yl)pyrrolidin-2-one
- EN300-1846625
- 1366978-22-4
-
- Inchi: 1S/C9H9FN2O/c10-7-1-2-8(11-5-7)6-3-9(13)12-4-6/h1-2,5-6H,3-4H2,(H,12,13)
- InChI Key: DIPUPBFMWDTTIU-UHFFFAOYSA-N
- SMILES: FC1=CN=C(C=C1)C1CC(NC1)=O
Computed Properties
- Exact Mass: 180.06989108g/mol
- Monoisotopic Mass: 180.06989108g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42Ų
- XLogP3: 0.1
4-(5-fluoropyridin-2-yl)pyrrolidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1846625-0.5g |
4-(5-fluoropyridin-2-yl)pyrrolidin-2-one |
1366978-22-4 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1846625-1.0g |
4-(5-fluoropyridin-2-yl)pyrrolidin-2-one |
1366978-22-4 | 1g |
$1286.0 | 2023-05-26 | ||
Enamine | EN300-1846625-10.0g |
4-(5-fluoropyridin-2-yl)pyrrolidin-2-one |
1366978-22-4 | 10g |
$5528.0 | 2023-05-26 | ||
Enamine | EN300-1846625-5.0g |
4-(5-fluoropyridin-2-yl)pyrrolidin-2-one |
1366978-22-4 | 5g |
$3728.0 | 2023-05-26 | ||
Enamine | EN300-1846625-0.25g |
4-(5-fluoropyridin-2-yl)pyrrolidin-2-one |
1366978-22-4 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-1846625-1g |
4-(5-fluoropyridin-2-yl)pyrrolidin-2-one |
1366978-22-4 | 1g |
$986.0 | 2023-09-19 | ||
Enamine | EN300-1846625-5g |
4-(5-fluoropyridin-2-yl)pyrrolidin-2-one |
1366978-22-4 | 5g |
$2858.0 | 2023-09-19 | ||
Enamine | EN300-1846625-0.1g |
4-(5-fluoropyridin-2-yl)pyrrolidin-2-one |
1366978-22-4 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1846625-0.05g |
4-(5-fluoropyridin-2-yl)pyrrolidin-2-one |
1366978-22-4 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1846625-2.5g |
4-(5-fluoropyridin-2-yl)pyrrolidin-2-one |
1366978-22-4 | 2.5g |
$1931.0 | 2023-09-19 |
4-(5-fluoropyridin-2-yl)pyrrolidin-2-one Related Literature
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
Additional information on 4-(5-fluoropyridin-2-yl)pyrrolidin-2-one
4-(5-Fluoropyridin-2-yl)pyrrolidin-2-one: A Comprehensive Overview
4-(5-Fluoropyridin-2-yl)pyrrolidin-2-one, also known by its CAS number 1366978-22-4, is a compound of significant interest in the field of organic chemistry and drug discovery. This molecule is characterized by its unique structure, which combines a pyrrolidinone ring with a fluorinated pyridine moiety. The presence of the fluorine atom at the 5-position of the pyridine ring introduces intriguing electronic and steric properties, making this compound a valuable candidate for various applications in medicinal chemistry.
The synthesis of 4-(5-fluoropyridin-2-yl)pyrrolidin-2-one has been extensively studied, with researchers exploring efficient and scalable methods to produce this compound. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives, which are crucial for pharmacological studies. The compound's structure allows for further functionalization, enabling the exploration of its potential as a scaffold for drug development.
In terms of biological activity, 4-(5-fluoropyridin-2-yl)pyrrolidin-2-one has shown promising results in various assays. Studies have demonstrated its ability to modulate key enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, research published in 2023 highlighted its potential as an inhibitor of histone deacetylases (HDACs), which are targets for cancer therapy. The compound's selectivity and potency in these assays suggest its potential as a lead compound for drug development.
The structural versatility of 4-(5-fluoropyridin-2-yl)pyrrolidin-2-one has also led to its use as a building block in combinatorial chemistry. By modifying the substituents on the pyridine ring or the pyrrolidone core, researchers can generate libraries of compounds with diverse pharmacological profiles. This approach has been instrumental in identifying novel bioactive molecules with improved efficacy and reduced toxicity.
From an analytical standpoint, the characterization of CAS No 1366978-22-4 has benefited from advanced spectroscopic techniques such as NMR and mass spectrometry. These methods have provided detailed insights into the compound's conformational dynamics and stability, which are critical for understanding its behavior in biological systems.
In conclusion, 4-(5-fluoropyridin-2-y)lpyrrolidin-one) represents a compelling molecule with wide-ranging applications in chemistry and medicine. Its unique structure, coupled with recent advances in synthesis and biological evaluation, positions it as a valuable tool for advancing drug discovery efforts.
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